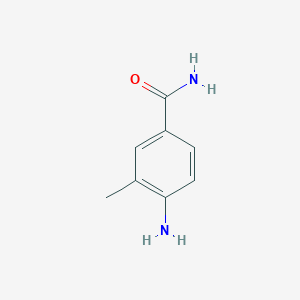

4-Amino-3-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJSSIOATYIWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477871 | |

| Record name | 4-amino-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106037-36-9 | |

| Record name | 4-amino-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-3-methylbenzamide chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 4-Amino-3-methylbenzamide. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Properties and Identification

This compound, with the CAS number 106037-36-9, is a substituted aromatic amide.[1][2][3][4] Its core structure consists of a benzene ring substituted with an amino group, a methyl group, and a carboxamide group. The molecular formula of the compound is C₈H₁₀N₂O.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 106037-36-9 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1] |

| Melting Point | 120 °C | [5] |

| Boiling Point | 302.854 °C at 760 mmHg | [5] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [3] |

| InChI Key | CUJSSIOATYIWKA-UHFFFAOYSA-N | [5] |

| SMILES | CC1=C(C=CC(=C1)C(=O)N)N | [5] |

Chemical Structure

The structure of this compound is characterized by a benzene ring with three substituents. The amino (-NH₂) group is located at position 4, the methyl (-CH₃) group at position 3, and the carboxamide (-CONH₂) group at position 1. This arrangement of functional groups influences the compound's chemical reactivity and physical properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the literature. However, based on the synthesis of structurally related compounds and general analytical techniques for aromatic amines, the following methodologies can be proposed.

Hypothetical Synthesis Protocol

A potential synthetic route to this compound could be adapted from the synthesis of 4-amino-N,N-diethyl-3-methylbenzamide.[6] This would likely involve the nitration of a suitable precursor followed by reduction of the nitro group to an amine.

Workflow for Hypothetical Synthesis:

References

- 1. This compound | 106037-36-9 | Benchchem [benchchem.com]

- 2. This compound | CAS 106037-36-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 106037-36-9 [sigmaaldrich.com]

- 5. This compound,106037-36-9-Amadis Chemical [amadischem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: 4-Amino-3-methylbenzamide (CAS No. 106037-36-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-methylbenzamide, a chemical compound with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and known biological activities, with a focus on its emerging role as a scaffold for the development of novel therapeutic agents.

Chemical Identity and Properties

CAS Number: 106037-36-9[1]

This compound is a substituted benzamide with the molecular formula C₈H₁₀N₂O. Its chemical structure features a primary amine group and a methyl group attached to the benzene ring, ortho and meta to the carboxamide group, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| IUPAC Name | This compound | PubChem |

| Synonyms | Benzamide, 4-amino-3-methyl- | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Synthesis

A generalized workflow for such a synthesis is depicted below:

References

An In-depth Technical Guide to 4-Amino-3-methylbenzamide

This technical guide provides a comprehensive overview of the fundamental molecular properties of 4-Amino-3-methylbenzamide, a key chemical intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

The foundational physicochemical properties of this compound have been determined and are summarized below. These data are critical for its application in further research and synthesis.

| Property | Value | Source |

| Molecular Formula | C8H10N2O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][3][4] |

| CAS Number | 106037-36-9 | [1][2] |

General Experimental Workflow for Characterization

While specific biological signaling pathways involving this compound are not extensively documented, as it is primarily utilized as a chemical intermediate, a general experimental workflow for its characterization and quality control is outlined below. This workflow represents a standard approach for the analysis of such a compound in a research or industrial setting.

Caption: General workflow for the characterization and use of this compound.

Methodologies for Key Experiments

As this compound is a stable research chemical, the primary "experiments" involve its characterization and use in synthesis. Detailed protocols for standard analytical techniques are widely available in chemical literature. The following provides a conceptual outline for the methodologies mentioned in the workflow:

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Objective: To determine the purity of the compound and identify any impurities.

-

General Protocol: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture). This solution is injected into an HPLC system equipped with a C18 column. A gradient elution profile is typically used, starting with a higher polarity mobile phase and gradually increasing the proportion of the organic solvent. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

-

-

Mass Spectrometry (MS) for Structural Verification:

-

Objective: To confirm the molecular weight of the compound.

-

General Protocol: The compound is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Ionization techniques such as Electrospray Ionization (ESI) are common. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]+ or [M-H]-).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Objective: To confirm the chemical structure of the compound.

-

General Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d6). 1H NMR and 13C NMR spectra are acquired. The chemical shifts, integration of peaks, and splitting patterns in the 1H NMR spectrum, along with the number and chemical shifts of signals in the 13C NMR spectrum, are analyzed to confirm the presence of the aromatic ring, the methyl group, the amino group, and the amide group, and their respective positions on the benzene ring.

-

References

Solubility Profile of 4-Amino-3-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Amino-3-methylbenzamide. Due to the limited availability of public data on this specific compound, this document synthesizes information from structurally similar molecules and outlines standardized experimental protocols for determining its solubility profile in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. This guide is intended to serve as a foundational resource for researchers in drug development and chemical sciences, offering both predictive insights and practical methodologies for empirical solubility determination.

Introduction

This compound is a substituted benzamide derivative of interest in medicinal chemistry and materials science. A thorough understanding of a compound's solubility is a critical physicochemical parameter that significantly influences its handling, formulation, and bioavailability.[1] Dimethyl Sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in preclinical studies and high-throughput screening due to its ability to dissolve a wide range of organic compounds.[2][3][4] This guide addresses the solubility of this compound, providing predicted solubility characteristics and detailed experimental procedures for its quantitative assessment.

Predicted Solubility Profile

For a structurally analogous compound, 4-amino-N-(2-chlorophenyl)benzamide, it is predicted to be soluble in polar aprotic solvents like DMSO and DMF.[1] This is attributed to the ability of these solvents to act as hydrogen bond acceptors for the amide and amino protons, while also effectively solvating the aromatic ring.[1] Conversely, poor solubility is anticipated in nonpolar solvents such as toluene and hexane, where the polar functional groups hinder dissolution.[1]

Quantitative Solubility Data (Isomer Reference)

While specific data for this compound is unavailable, the safety data sheet for its isomer, 3-Amino-4-methylbenzamide , provides a measured water solubility. This information is presented below for reference, with the critical understanding that isomers can exhibit different physicochemical properties, including solubility.

Table 1: Quantitative Solubility of 3-Amino-4-methylbenzamide in Water

| Compound | Solvent | Temperature (°C) | pH | Solubility (g/L) |

| 3-Amino-4-methylbenzamide | Water | 20 | ~6.8 | 39.8[5] |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, standardized experimental protocols are necessary. The following sections detail established methodologies.

Gravimetric Method

The gravimetric method is a reliable technique for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved solid.

Experimental Workflow for Gravimetric Solubility Determination

References

Spectroscopic Profile of 4-Amino-3-methylbenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-methylbenzamide (C₈H₁₀N₂O), a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data generated from validated computational models. This information is intended to serve as a valuable reference for the identification and characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.58 | d | 1H | H-6 |

| 7.10 | dd | 1H | H-5 |

| 6.88 | s | 1H | H-2 |

| 7.2 (broad s) | 1H | CONH ₂ | Amide Proton |

| 6.8 (broad s) | 1H | CONH ₂ | Amide Proton |

| 5.05 (broad s) | 2H | -NH ₂ | Amino Protons |

| 2.09 | s | 3H | -CH ₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are predicted to be in the range of 8-9 Hz for the doublet and doublet of doublets.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 168.5 | C =O |

| 145.8 | C -NH₂ |

| 131.5 | C -CONH₂ |

| 128.9 | C -H (C-6) |

| 124.5 | C -CH₃ |

| 122.1 | C -H (C-2) |

| 114.3 | C -H (C-5) |

| 17.3 | -C H₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Amino & Amide) |

| 3200-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Methyl) |

| 1660-1680 | Strong | C=O Stretch (Amide I) |

| 1600-1620 | Medium | N-H Bend (Amine) / C=C Stretch (Aromatic) |

| 1580-1600 | Medium | N-H Bend (Amide II) |

| 1400-1500 | Medium | C=C Stretch (Aromatic) |

| 800-850 | Strong | C-H Bend (Aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data - Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ |

| 134 | 80 | [M - NH₂]⁺ |

| 133 | 60 | [M - NH₃]⁺ |

| 106 | 40 | [M - CONH₂]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

As this guide provides predicted data, the following are generalized experimental protocols that would be suitable for the acquisition of actual spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0-200 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is recommended, and several hundred to a few thousand scans may be necessary for adequate signal-to-noise.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for molecular ion determination.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Initial Biological Activity Screening of 4-Amino-3-methylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of 4-amino-3-methylbenzamide, in particular, are of significant interest due to their potential therapeutic applications, which span anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The initial biological screening of these novel derivatives is a critical first step in the drug discovery pipeline. It allows for the efficient identification of promising lead compounds and provides initial insights into their mechanisms of action. This technical guide outlines the standard methodologies for the preliminary in-vitro screening of this compound derivatives, presenting detailed experimental protocols, structured data tables, and visual workflows to aid in the design and execution of these screening programs.

Anticancer Activity Screening

A primary focus in the development of novel benzamide derivatives is their potential application in oncology.[1] The initial screening for anticancer activity typically involves in-vitro assays to determine a compound's ability to inhibit the proliferation of various human cancer cell lines.[5] These assays are crucial for determining the cytotoxic or cytostatic effects of the test compounds, often expressed as the half-maximal inhibitory concentration (IC50), a key metric for comparing drug potency.[5][6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to purple formazan crystals.[7]

-

Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7, HCT116, HepG2) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6][7]

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted to various concentrations. The cultured cells are treated with these varying concentrations of the test compounds (e.g., 0.1 to 100 µM) for a period of 48-72 hours.[7] Wells containing a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[7]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[7][8]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[7]

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[7]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V-FITC/Propidium Iodide (PI) assay is employed. This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for 24-48 hours.[6]

-

Cell Harvesting: Following treatment, both adherent and floating cells are harvested, washed with cold PBS, and centrifuged.[6]

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[6][7]

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different states (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[6][7]

Data Presentation

The quantitative results from the antiproliferative assays are typically summarized in a table format for clear comparison of the potency of different derivatives across various cancer cell lines.

Table 1: Illustrative In-Vitro Cytotoxicity (IC50) of this compound Derivatives

| Compound | Cancer Cell Line | Tissue of Origin | IC50 (µM)¹ | Doxorubicin (Positive Control) IC50 (µM) |

|---|---|---|---|---|

| Derivative 1 | K-562 | Chronic Myelogenous Leukemia | 5.6[2] | 0.5 ± 0.08 |

| Derivative 2 | HL-60 | Promyelocytic Leukemia | 8.2[2] | 0.5 ± 0.08 |

| Derivative 3 | MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 | 0.8 ± 0.1 |

| Derivative 4 | HCT116 | Colon Carcinoma | 13.1[9] | 1.2 ± 0.2 |

| Derivative 5 | HepG2 | Liver Carcinoma | Low µM[10] | 0.9 ± 0.15 |

| Derivative 6 | DLD-1 | Colon Carcinoma | 4.4[9] | 2.5 ± 0.4 |

| Derivative 7 | T24 | Bladder Carcinoma | 13.1[9] | 0.5 ± 0.08 |

| Derivative 8 | SH-SY-5Y | Neuroblastoma | 11.4[9] | 0.5 ± 0.08 |

¹Note: Data are presented for illustrative purposes and are compiled from various studies on benzamide derivatives.[2][9][10] Values will vary based on the specific compound and experimental conditions.

Mandatory Visualizations

Caption: Workflow for in-vitro anticancer screening using the MTT assay.

Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.

Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzamide derivatives have shown promise in this area.[3][11] Initial screening is performed to determine the ability of the compounds to inhibit the growth of a panel of representative bacteria and fungi.

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to specific antimicrobial agents.[12]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared. This typically involves suspending 2-3 isolated colonies in a sterile saline solution and adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum suspension. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria. This is often done by swabbing in three directions, rotating the plate 60 degrees between each streaking.[14]

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test derivative are placed onto the surface of the agar using sterile forceps. A blank disk (impregnated with the solvent used to dissolve the compound) serves as a negative control, and a disk with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.[12][13]

-

Incubation: The plates are incubated at 35 ± 1°C for 18-24 hours.[12]

-

Result Measurement: After incubation, the plates are examined for zones of inhibition (clear areas around the disks where bacterial growth has been inhibited). The diameter of these zones is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[12][14]

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][15]

-

Compound Dilution: The test compounds are serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[15]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

-

Controls: A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[15] This can also be determined by measuring the optical density with a microplate reader.[15]

Data Presentation

Antimicrobial screening data is presented in tables showing the zone of inhibition for the disk diffusion method and the MIC values for the broth microdilution method.

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives

| Compound | Test Organism | Gram Stain | Zone of Inhibition (mm)¹ | MIC (µg/mL)² |

|---|---|---|---|---|

| Derivative A | Staphylococcus aureus | Positive | 25 | 6.25[16] |

| Derivative A | Escherichia coli | Negative | 31 | 3.12[16] |

| Derivative B | Bacillus subtilis | Positive | 24 | 6.25[16] |

| Derivative B | Pseudomonas aeruginosa | Negative | 18 | 12.5 |

| Derivative C | Enterococcus faecalis | Positive | 22 | 6.25 |

| Derivative C | Klebsiella pneumoniae | Negative | 19 | 12.5 |

| Ciprofloxacin | S. aureus | Positive | 35 | 1 |

| Ciprofloxacin | E. coli | Negative | 40 | 0.5 |

¹Zone of Inhibition data from Disk Diffusion assay. ²Minimum Inhibitory Concentration (MIC) data from Broth Microdilution assay. Note: Data are presented for illustrative purposes and are compiled from various studies on benzamide derivatives.[16] Actual values will vary.

Mandatory Visualization

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases. Benzamide derivatives have been investigated for their potential to modulate inflammatory pathways.[4][17] In-vitro assays are employed as a preliminary screen to identify compounds that can inhibit key inflammatory mediators or processes.

Experimental Protocols

Protocol 1: In-vitro Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced protein denaturation.[18]

-

Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).[19]

-

Incubation: The mixture is incubated at 37°C for 20 minutes.[18]

-

Heating: Denaturation is induced by heating the mixture at 70°C in a water bath for 10-15 minutes.[19]

-

Cooling & Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control sample (containing only BSA and the vehicle). Diclofenac sodium is often used as a standard reference drug.[18]

Protocol 2: Griess Assay for Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[20]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[20]

-

Compound Treatment: The cells are pre-treated with various concentrations of the test derivatives for 1-2 hours.[21]

-

LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. An unstimulated control group is also maintained.[20]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.[20]

-

Griess Reaction: The collected supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). This reaction converts nitrite (a stable product of NO) into a purple azo compound.[21]

-

Absorbance Measurement: The absorbance is measured at 540-550 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.[21] The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Data Presentation

Results from anti-inflammatory screening are often presented as the percentage of inhibition for a specific process at a given concentration.

Table 3: Illustrative In-Vitro Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Concentration (µg/mL) | % Inhibition | Standard Drug (% Inhibition) |

|---|---|---|---|---|

| Derivative X | Protein Denaturation | 100 | 55.8 | Diclofenac (85.2) |

| Derivative X | Protein Denaturation | 200 | 72.3 | Diclofenac (91.5) |

| Derivative Y | Nitric Oxide Production | 50 | 48.1 | Indomethacin (75.6) |

| Derivative Y | Nitric Oxide Production | 100 | 65.9 | Indomethacin (88.4) |

| Derivative Z | COX-2 Inhibition | 10 (µM) | 61.4[17] | Celecoxib (IC50 = 0.04 µM)[22] |

| Derivative Z | PGE2 Inhibition | 10 (µM) | 68.3[17] | Indomethacin (82.1) |

Note: Data are presented for illustrative purposes and are compiled from various studies on benzamide and other anti-inflammatory compounds.[17][22] Actual values will vary.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. Discovery and structure-activity analysis of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as novel protein arginine methyltransferase 1 (PRMT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijpbs.com [ijpbs.com]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 13. myadlm.org [myadlm.org]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. nanobioletters.com [nanobioletters.com]

- 17. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijcrt.org [ijcrt.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action of 4-Amino-3-methylbenzamide in Biological Systems: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the potential mechanism of action for 4-Amino-3-methylbenzamide based on its structural characteristics and the known biological activities of related compounds. As of the date of this publication, direct experimental data on this compound is limited. The primary hypothesized mechanism is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.

Executive Summary

This compound is a small molecule belonging to the benzamide class of compounds. The core benzamide structure is a well-established pharmacophore responsible for the inhibitory activity of numerous compounds against Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARPs are critical components of the cellular machinery responsible for DNA damage repair, genomic stability, and programmed cell death.[3] By inhibiting PARP, particularly PARP1 and PARP2, these compounds can lead to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during replication. This mechanism is particularly effective in cancer cells with pre-existing defects in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.[4][5][6] This whitepaper outlines the probable mechanism of action of this compound as a PARP inhibitor, details the downstream cellular consequences, provides comparative data for related compounds, and describes relevant experimental protocols.

The Benzamide Scaffold and PARP Inhibition

The primary mechanism of action for benzamide-based compounds is the competitive inhibition of PARP enzymes. The benzamide group effectively mimics the nicotinamide moiety of NAD+, the natural substrate for PARP.[7] This allows the inhibitor to bind to the nicotinamide-binding pocket within the catalytic domain of PARP, preventing the enzyme from hydrolyzing NAD+ and transferring poly(ADP-ribose) (PAR) chains onto itself and other nuclear proteins.[1][8]

The Role of PARP in DNA Repair

PARP1 is a key first responder to DNA single-strand breaks (SSBs).[6] Upon detecting a break, PARP1 binds to the damaged DNA, leading to its activation. The activated PARP1 then catalyzes the formation of long, branched PAR chains on itself (auto-PARylation) and other acceptor proteins, such as histones. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the base excision repair (BER) pathway.[5][9]

Consequences of PARP Inhibition

Inhibition of PARP's catalytic activity leads to two primary downstream effects:

-

Impaired DNA Repair: By blocking PAR synthesis, PARP inhibitors prevent the recruitment of the BER machinery. This leads to an accumulation of unrepaired SSBs.[5]

-

PARP Trapping: Many PARP inhibitors not only block the enzyme's catalytic activity but also "trap" the PARP protein on the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication.[9][10]

When a replication fork encounters these unrepaired SSBs or trapped PARP complexes, it can stall and collapse, leading to the formation of a more severe DNA double-strand break (DSB).[6][10] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability, mitotic catastrophe, and ultimately, cell death.[5][6] This selective killing of HR-deficient cells is the principle of synthetic lethality.[11]

Quantitative Data: Comparative Analysis of Benzamide-Based PARP Inhibitors

While specific IC50 values for this compound are not available in the public domain, the following table summarizes the inhibitory potency of several well-characterized and clinically approved benzamide-based PARP inhibitors against PARP1 and PARP2. This data provides a benchmark for the potential activity of novel benzamide derivatives.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| Olaparib | 1.9 | 1.5 | [7] |

| Rucaparib | 1.4 | 1.4 | [7] |

| Talazoparib | 0.57 | 0.31 | [7] |

| Niraparib | 3.8 | 2.1 | [7] |

| Veliparib | 4.7 | 2.9 | [7] |

| 3-Aminobenzamide | ~45,000 | - |

Note: IC50 values can vary depending on the specific assay conditions and study.

Signaling Pathways and Experimental Workflows

Visualizing the PARP-Mediated DNA Repair Pathway

The following diagram illustrates the central role of PARP1 in the base excision repair pathway and the mechanism of action for PARP inhibitors.

Visualizing a General Experimental Workflow

The diagram below outlines a typical workflow for evaluating the PARP inhibitory activity of a test compound like this compound.

Detailed Experimental Protocols

The following protocols are representative methods for assessing the PARP inhibitory activity of a compound.

Protocol: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent ELISA-based)

This protocol is designed to measure the direct inhibitory effect of a compound on the catalytic activity of purified PARP1 enzyme.

Materials:

-

Purified recombinant PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA (double-stranded oligonucleotides with breaks)

-

Biotinylated NAD+

-

This compound (or other test inhibitor) dissolved in DMSO

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Microplate reader capable of measuring luminescence

Procedure:

-

Plate Preparation: Use pre-coated histone plates or coat high-bind 96-well plates with histones according to standard protocols. Wash plates with Wash Buffer.

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is below 1% to avoid solvent effects. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

-

Reaction Initiation: To each well, add the following in order:

-

Assay Buffer

-

Test compound dilution or vehicle

-

Activated DNA

-

PARP1 enzyme (optimal concentration to be determined empirically, e.g., 50 ng/reaction)

-

-

Incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add biotinylated NAD+ to all wells to start the PARylation reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Washing: Stop the reaction by washing the plate thoroughly (3-5 times) with Wash Buffer to remove unreacted components.

-

Detection:

-

Add Streptavidin-HRP conjugate diluted in Assay Buffer to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate thoroughly (3-5 times) with Wash Buffer.

-

Add the chemiluminescent HRP substrate to each well.

-

-

Data Acquisition: Immediately measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the background (no enzyme) signal from all other readings. Plot the percentage of inhibition against the log of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.[12]

Protocol: Cell-Based Western Blot for PAR Level Assessment

This protocol measures the ability of a compound to inhibit PARP activity within intact cells by quantifying the levels of poly(ADP-ribose) (PAR).

Materials:

-

BRCA-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436)

-

Complete cell culture medium and supplements

-

This compound (or other test inhibitor)

-

DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, transfer apparatus, and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PAR (pan-ADP-ribose), anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 1-4 hours. Include a vehicle (DMSO) control.

-

Induce DNA Damage: To stimulate PARP activity, treat the cells with a DNA damaging agent (e.g., 200 µM H₂O₂) for the last 10-15 minutes of the incubation period.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and incubate on ice for 20-30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil at 95°C for 5 minutes.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply the ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Perform densitometric analysis to quantify the PAR signal relative to the loading control. A dose-dependent decrease in the PAR signal indicates cellular PARP inhibition.[3][13]

-

Conclusion and Future Directions

Based on its core benzamide structure, this compound is strongly hypothesized to function as a competitive inhibitor of PARP enzymes. This mechanism involves blocking the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA, leading to an accumulation of DNA damage that is synthetically lethal in cancer cells with homologous recombination deficiencies.

To validate this proposed mechanism, further research is essential. Direct enzymatic assays are required to determine the IC50 values against PARP1, PARP2, and other PARP family members to establish potency and selectivity. Cell-based assays using both HR-proficient and HR-deficient cell lines will be crucial to confirm the synthetic lethality effect and to investigate downstream cellular consequences, such as cell cycle arrest and apoptosis. These future studies will definitively place this compound within the landscape of PARP inhibitors and elucidate its potential as a targeted therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chempaign.net [chempaign.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

The Genesis of a Key Pharmaceutical Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Amino-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methylbenzamide, a seemingly simple aromatic amine, holds a significant position in the landscape of modern medicinal chemistry. Its rigid, functionalized scaffold has proven to be a valuable building block in the design of targeted therapeutics, most notably as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology. This in-depth technical guide delves into the historical synthesis of this crucial molecule, piecing together its likely discovery through an examination of early 20th-century chemical literature and analogous synthetic transformations. We provide a detailed overview of the probable historical synthetic pathway, alongside modern applications and the biological context of its derivatives in cellular signaling pathways.

Discovery and Historical Context

While a singular, definitive publication detailing the first synthesis of this compound remains elusive in readily accessible historical records, its discovery can be inferred from the broader context of early 20th-century organic chemistry. The systematic exploration of aromatic substitution reactions during this era laid the groundwork for the synthesis of a vast array of functionalized benzene derivatives. The work of chemists like G. T. Morgan and his contemporaries, who meticulously investigated the nitration and subsequent reduction of substituted benzoic acids, provides a logical framework for the initial preparation of this compound.

The most probable historical route to this compound would have commenced with the readily available starting material, 3-methylbenzoic acid (m-toluic acid). The synthetic strategy, dictated by the directing effects of the substituents on the aromatic ring, would have involved a three-step process:

-

Nitration: The introduction of a nitro group at the position para to the methyl group.

-

Amidation: Conversion of the carboxylic acid to a primary amide.

-

Reduction: Reduction of the nitro group to the corresponding amine.

This logical sequence, based on fundamental principles of organic synthesis well-established by the 1920s, represents the most plausible pathway for the initial discovery and synthesis of this compound.

Historical Synthesis Pathway: A Step-by-Step Reconstruction

The following sections provide a detailed experimental protocol for the likely historical synthesis of this compound, reconstructed from established methods for analogous transformations from the early 20th century.

Step 1: Synthesis of 3-Methyl-4-nitrobenzoic Acid

The foundational step is the nitration of 3-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The regiochemical outcome is primarily controlled by the activating methyl group, leading to the desired 4-nitro isomer.

Experimental Protocol:

To a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, 3-methylbenzoic acid would be slowly added while maintaining a low temperature to control the exothermic reaction. After the addition, the reaction mixture would be stirred for a period before being poured onto ice, leading to the precipitation of the crude 3-methyl-4-nitrobenzoic acid. The solid product would then be collected by filtration, washed with cold water, and purified by recrystallization.

Quantitative Data Summary for Step 1

| Parameter | Value | Reference |

| Starting Material | 3-Methylbenzoic Acid | - |

| Key Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | Analogous Reactions |

| Reaction Temperature | 0-10 °C | Analogous Reactions |

| Typical Yield | 75-85% | Analogous Reactions |

| Melting Point | 217-220 °C | Supplier Data |

Step 2: Synthesis of 3-Methyl-4-nitrobenzamide

The conversion of the carboxylic acid to the primary amide is a standard transformation. Historically, this would have likely been achieved via the acid chloride intermediate.

Experimental Protocol:

3-Methyl-4-nitrobenzoic acid would be treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to form the corresponding acid chloride. The crude acid chloride would then be carefully added to a concentrated solution of ammonia to generate the primary amide, 3-methyl-4-nitrobenzamide. The product would precipitate from the reaction mixture and be collected by filtration.

Quantitative Data Summary for Step 2

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-4-nitrobenzoic Acid | - |

| Key Reagents | Thionyl Chloride, Ammonia | Analogous Reactions |

| Reaction Temperature | Room Temp. to Reflux | Analogous Reactions |

| Typical Yield | 80-90% | Analogous Reactions |

| Melting Point | 188-191 °C | Supplier Data |

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine. Several methods were available to chemists in the early 20th century for this transformation. A common and effective method was the use of a metal in acidic solution.

Experimental Protocol:

3-Methyl-4-nitrobenzamide would be suspended in an acidic medium, such as a mixture of ethanol and hydrochloric acid. A metal, typically tin or iron powder, would then be added portion-wise. The reaction mixture would be heated to facilitate the reduction. Upon completion, the reaction would be cooled and made basic to precipitate the tin or iron hydroxides. The desired product, this compound, would then be extracted from the reaction mixture with an organic solvent and purified by recrystallization.

Quantitative Data Summary for Step 3

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-4-nitrobenzamide | - |

| Key Reagents | Tin (Sn) or Iron (Fe), Hydrochloric Acid | Analogous Reactions |

| Reaction Temperature | Reflux | Analogous Reactions |

| Typical Yield | 60-70% | Analogous Reactions |

| Melting Point | 178-181 °C | Supplier Data |

Overall Historical Synthesis Workflow

Modern Applications in Drug Development: The Rise of PARP Inhibitors

The true significance of this compound in the scientific community emerged with its use as a key scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-based DNA repair, the inhibition of PARP leads to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.

Derivatives of this compound have been instrumental in the design of potent and selective PARP inhibitors. The benzamide moiety mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of the PARP enzyme. The amino and methyl groups provide crucial anchor points for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Context: PARP Inhibition and Synthetic Lethality

Conclusion

From its probable origins in the systematic explorations of early 20th-century organic chemistry to its central role in the development of life-saving cancer therapeutics, this compound exemplifies the enduring value of fundamental chemical synthesis. While the exact moment of its discovery may be lost to the annals of history, its legacy is firmly cemented in the ongoing quest for targeted and effective medicines. This technical guide provides a comprehensive overview of its likely historical synthesis and its modern-day significance, offering valuable insights for researchers and professionals in the field of drug development.

In-Depth Technical Guide to the Thermochemical Properties of 4-Amino-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-amino-3-methylbenzoic acid (CAS 2486-70-6), a compound of interest in pharmaceutical and materials science. The information presented herein is intended to support research, development, and modeling activities where the energetic properties of this molecule are of importance.

Core Thermochemical Data

A summary of the key experimental thermochemical data for 4-amino-3-methylbenzoic acid is presented in the table below. To date, experimental values for the standard enthalpy of formation, enthalpy of combustion, and heat capacity have not been reported in the literature.

| Thermochemical Property | Symbol | Value | Units | Method | Reference |

| Enthalpy of Sublimation | ΔsubH | 119.8 ± 0.7 | kJ/mol | Knudsen Mass-Loss Effusion | [Monte and Hillesheim, 2001][1] |

| Enthalpy of Fusion | ΔfusH | 21.77 | kJ/mol | Differential Scanning Calorimetry (DSC) | [Monte and Hillesheim, 2001][1] |

| Melting Point | Tfus | 169-171 | °C | (lit.) | [Sigma-Aldrich][2] |

| Standard Enthalpy of Formation | ΔfH° | Data not available | kJ/mol | - | - |

| Enthalpy of Combustion | ΔcH° | Data not available | kJ/mol | - | - |

| Heat Capacity | Cp | Data not available | J/(mol·K) | - | - |

Experimental Protocols

Detailed methodologies for the determination of the reported thermochemical data are crucial for data validation and replication. The following sections outline the experimental procedures employed in the cited literature.

Determination of Enthalpy of Sublimation (Knudsen Mass-Loss Effusion)

The enthalpy of sublimation for 4-amino-3-methylbenzoic acid was determined by measuring its vapor pressure as a function of temperature using the Knudsen mass-loss effusion technique[1].

Methodology:

-

A sample of 4-amino-3-methylbenzoic acid is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.

-

The cell is heated to a series of precisely controlled temperatures under high vacuum.

-

At each temperature, the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.

-

The vapor pressure at each temperature is then calculated from the rate of mass loss using the Knudsen equation.

-

The enthalpy of sublimation is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Determination of Enthalpy of Fusion (Differential Scanning Calorimetry - DSC)

The enthalpy of fusion was determined using Differential Scanning Calorimetry (DSC), a technique that measures the difference in heat flow between a sample and a reference as a function of temperature[1].

Methodology:

-

A small, accurately weighed sample of 4-amino-3-methylbenzoic acid is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate in a controlled atmosphere.

-

The DSC instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting of the sample.

Determination of Enthalpy of Combustion (Static Bomb Adiabatic Calorimetry)

While no experimental enthalpy of combustion data is available for 4-amino-3-methylbenzoic acid, the following protocol, adapted from the study of aminobenzoic acid isomers by Contineanu et al. (2006), outlines the standard procedure for such a determination[3][4][5].

Methodology:

-

A pellet of the sample of known mass is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb".

-

A known amount of water is added to the bomb to saturate the internal atmosphere and ensure condensation of all water formed during combustion.

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

The bomb is then submerged in a known volume of water in a well-insulated (adiabatic) calorimeter.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The temperature change of the water in the calorimeter is precisely measured.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from the nitrogen in the sample) and the heat of combustion of the fuse wire.

-

The standard enthalpy of combustion is then calculated from the experimentally determined heat of combustion.

Thermochemical Data Determination Workflow

The following diagram illustrates the general workflow for the experimental and computational determination of key thermochemical data for a solid organic compound like 4-amino-3-methylbenzoic acid.

Caption: Workflow for determining thermochemical data.

References

- 1. 4-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 2. 4-Amino-3-methylbenzoic acid 98 2486-70-6 [sigmaaldrich.com]

- 3. Enthalpies of combustion and formation of isomers of the amino-benzoic acid | Semantic Scholar [semanticscholar.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

4-Amino-3-methylbenzamide: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry. 4-Amino-3-methylbenzamide has emerged as a significant building block in this regard, particularly in the design of targeted therapies such as kinase inhibitors. Its structural rigidity, coupled with the versatile reactivity of its amino and amide functionalities, provides a robust platform for the synthesis of diverse compound libraries with a wide range of biological activities. This technical guide delves into the synthesis, biological evaluation, and therapeutic applications of this compound derivatives, offering a comprehensive resource for professionals in the field of drug development.

Synthesis of the this compound Scaffold

The synthesis of this compound is typically achieved through a two-step process starting from 3-methyl-4-nitrobenzoic acid. The initial step involves the reduction of the nitro group to an amine, followed by the amidation of the carboxylic acid.

Experimental Protocol: Synthesis of 4-Amino-3-methylbenzoic Acid

Materials:

-

3-Methyl-4-nitrobenzoic acid

-

Methanol

-

Palladium on activated charcoal (10% Pd/C)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 4-amino-3-methylbenzoic acid as a solid, which can be used in the next step without further purification.

Experimental Protocol: Amidation of 4-Amino-3-methylbenzoic Acid

Materials:

-

4-Amino-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Ammonia solution (e.g., 7N in methanol) or ammonium chloride and a base (e.g., triethylamine)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure using Thionyl Chloride:

-

Suspend 4-amino-3-methylbenzoic acid in anhydrous DCM under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully quench any excess SOCl₂ with ice-cold water.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess SOCl₂.

-

Dissolve the resulting crude acyl chloride in anhydrous DCM.

-

At 0 °C, add a solution of ammonia in methanol dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

This compound in the Design of Kinase Inhibitors

The this compound scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that target protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Targeting Tyrosine Kinases: Bcr-Abl and EGFR

Derivatives of this compound have shown significant activity against tyrosine kinases such as Bcr-Abl and the Epidermal Growth Factor Receptor (EGFR). The anilino-pyrimidine core, a common feature in many tyrosine kinase inhibitors, can be effectively coupled with the this compound moiety to generate potent and selective inhibitors.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML). Its downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, lead to uncontrolled cell proliferation and survival.

Physicochemical Characteristics of Substituted Benzamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides are a significant class of pharmacologically active compounds with diverse therapeutic applications, ranging from antipsychotic and antiemetic to prokinetic agents. Their biological activity is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and target engagement. This technical guide provides a comprehensive overview of the core physicochemical characteristics of substituted benzamides, detailed experimental protocols for their determination, and visualization of relevant biological pathways and experimental workflows.

Core Physicochemical Properties of Substituted Benzamides

The therapeutic efficacy and pharmacokinetic profile of substituted benzamides are dictated by a combination of their structural features and resulting physicochemical properties. Key parameters include lipophilicity (LogP), acid dissociation constant (pKa), solubility, and melting point. These properties influence a drug's ability to cross biological membranes, interact with its molecular target, and its overall stability and formulation.

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical properties of several prominent substituted benzamide drugs.

Table 1: Lipophilicity, pKa, and Molecular Weight of Selected Substituted Benzamides

| Compound | LogP | pKa | Molecular Weight ( g/mol ) |

| Amisulpride | 1.10[1] | Very Strong Base[1] | 369.48 |

| Sulpiride | 0.57[] | 9.12[] | 341.43[3] |

| Metoclopramide | 2.66 (experimental) | 9.27[4] | 299.80 |

| Tiapride | 0.9 (computed)[5] | - | 328.43[6] |

| Nemonapride | 3.9 (computed)[7] | - | 387.91 |

| Remoxipride | - | - | 371.3 g/mol |

| Raclopride | 2.9 (computed)[8] | - | 347.2 g/mol |

Table 2: Solubility and Melting Point of Selected Substituted Benzamides

| Compound | Water Solubility | Other Solubilities | Melting Point (°C) |

| Amisulpride | 0.29 g/L[1] | Soluble in ethanol, DMSO, and DMF[9] | 126 - 127[1] |

| Sulpiride | 0.537 g/L[] | Sparingly soluble in methanol; practically insoluble in ether, chloroform, benzene | 178-180 |

| Metoclopramide | Highly water-soluble[4] | - | - |

| Tiapride | Highly water-soluble[6] | - | 123-125[10] |

| Nemonapride | Moderate water solubility[11] | Soluble to 20 mM in ethanol and to 25 mM in DMSO | 152-153[] |

| Remoxipride | - | - | - |

| Raclopride | - | - | - |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for key parameters.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is typically measured as the partition coefficient (LogP) between an organic and an aqueous phase. The shake-flask method is the gold standard.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare pre-saturated n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4 for LogD). To do this, equilibrate the two solvents by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted benzamide in the pre-saturated aqueous phase to a known concentration.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed flask.

-

Equilibration: Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the benzamide derivative in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is determined.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acidic or basic functional group and is critical for understanding a drug's ionization state at different physiological pH values. Potentiometric titration is a common and accurate method.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve an accurately weighed amount of the substituted benzamide in a suitable solvent, typically purified water or a co-solvent system if the compound has low aqueous solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point(s).

Determination of Solubility

Solubility is a critical factor for drug absorption and formulation. The equilibrium solubility is typically determined by the shake-flask method.

Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of the solid substituted benzamide to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved benzamide in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Result Expression: The solubility is expressed in units such as mg/mL or mol/L.

Signaling Pathways and Experimental Workflows

Substituted benzamides often exert their therapeutic effects by modulating specific signaling pathways. The following sections provide visualizations of a key pathway and typical experimental workflows.

Dopamine D2 Receptor Signaling Pathway

Many substituted benzamide antipsychotics act as antagonists at the dopamine D2 receptor. The following diagram illustrates the canonical G-protein dependent signaling pathway of the D2 receptor.

General Synthetic Workflow for Substituted Benzamides

The synthesis of substituted benzamides typically involves the coupling of a substituted benzoic acid with an appropriate amine. The following workflow illustrates a common synthetic approach.

Quality Control and Impurity Analysis Workflow

Ensuring the purity and quality of the final active pharmaceutical ingredient (API) is paramount. The following diagram outlines a typical workflow for the quality control and impurity analysis of substituted benzamides.

References

- 1. m.youtube.com [m.youtube.com]

- 3. biotech-spain.com [biotech-spain.com]

- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 5. Tiapride | C15H24N2O4S | CID 5467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tiapride - Wikipedia [en.wikipedia.org]

- 7. Nemonapride | C21H26ClN3O2 | CID 156333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Raclopride | C15H20Cl2N2O3 | CID 3033769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Tiapride [drugfuture.com]

- 11. CAS 75272-39-8: Nemonapride | CymitQuimica [cymitquimica.com]

A Comprehensive Guide to the Theoretical Conformational Analysis of 4-Amino-3-methylbenzamide

Affiliation: Google Research

Abstract

This technical guide provides a detailed framework for the theoretical investigation of the conformational landscape of 4-Amino-3-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. In the absence of specific published conformational studies for this molecule, this document outlines a robust computational and theoretical protocol based on established methodologies for analogous substituted benzamides.[1][2] We detail the application of Density Functional Theory (DFT) for geometry optimization, potential energy surface scanning, and the characterization of stable conformers and transition states. Furthermore, this guide presents hypothetical, yet representative, quantitative data in structured tables and includes detailed experimental protocols for the validation of theoretical findings via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The logical workflows and conformational relationships are visualized using Graphviz diagrams to provide a clear and comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The three-dimensional conformation of a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. For substituted benzamides, which are prevalent scaffolds in numerous pharmacologically active compounds, understanding the preferred spatial arrangement of substituents is crucial for designing molecules with desired therapeutic effects.[1] this compound possesses key functional groups—an amide, an amino group, and a methyl group—whose interactions and orientations dictate the molecule's overall shape, polarity, and potential for intermolecular interactions.

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the bond connecting the phenyl ring to the carbonyl carbon (C_{\text{aryl}}-C_{\text{amide}}) and the bond between the carbonyl carbon and the nitrogen atom (C_{\text{amide}}-N). The interplay between electronic effects (resonance of the amide group with the aromatic ring) and steric hindrance from the ortho-methyl group and the amino group determines the rotational barriers and the relative stability of different conformers.[3]

This guide proposes a systematic theoretical study to elucidate these conformational preferences, providing a blueprint for future computational and experimental research on this molecule.

Theoretical Methodology

The cornerstone of modern conformational analysis is quantum chemical calculation, with Density Functional Theory (DFT) offering a favorable balance between accuracy and computational cost for molecules of this size.[4][5]

Computational Protocol

A rigorous computational workflow is essential for a thorough conformational analysis.[6][7] The proposed protocol involves the following steps:

-